[C(Z)]-3-Bromobenzaldehyde oxime
Description
Significance of Oxime Functional Groups in Chemical Synthesis and Research
Oxime functional groups (C=N-OH) are a cornerstone in organic synthesis due to their versatile reactivity. numberanalytics.com They serve as crucial intermediates in the synthesis of a wide array of organic compounds, including amides, nitriles, and various nitrogen-containing heterocycles. tutorchase.comrsc.org The formation of oximes from aldehydes or ketones is a reversible reaction, which also allows them to be used as protecting groups for carbonyls. tutorchase.com
The significance of oximes extends to several key areas of research:
Precursors to Functional Groups: Oximes can be readily converted to other functional groups. For instance, the Beckmann rearrangement of ketoximes yields amides, a fundamental transformation in organic synthesis. wikipedia.org Aldoximes, like 3-bromobenzaldehyde (B42254) oxime, can be dehydrated to form nitriles. wikipedia.orgevitachem.com
Ligands in Coordination Chemistry: The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, making oxime-containing molecules valuable ligands in the synthesis of coordination complexes. tutorchase.comijcrt.org These complexes have shown potential in catalysis and materials science. numberanalytics.com
Formation of Radicals: Oximes can serve as precursors to iminyl radicals upon cleavage of the N-O bond, which are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. rsc.org
Contextual Overview of Benzaldehyde (B42025) Oxime Derivatives in Chemical Literature
Benzaldehyde oxime and its derivatives have been a subject of study for over a century, with early research focusing on their synthesis and isomeric forms. wikipedia.orgrsc.org The presence of substituents on the benzene (B151609) ring significantly influences the chemical and physical properties of these derivatives. For example, electron-withdrawing groups can affect the acidity of the oxime proton and the reactivity of the molecule. acs.org
Research on benzaldehyde oxime derivatives has explored a range of applications:
Fungicidal and Herbicidal Activity: Certain α-azolyl-2-substituted benzaldehyde oxime derivatives have been investigated for their potential as fungicides and herbicides. google.com
Synthesis of Heterocycles: Substituted benzaldehyde oximes are precursors in the synthesis of various heterocyclic compounds, such as isoxazoles. researchgate.net
Photochemical Reactions: The photochemical behavior of benzaldehyde oximes has been studied, revealing that they can undergo photosensitized reactions to yield corresponding aldehydes and nitriles. acs.org
Scope and Academic Research Trajectories for 3-Bromobenzaldehyde Oxime
Research on 3-bromobenzaldehyde oxime has focused on its synthesis, characterization, and application as a building block in organic synthesis.
Synthesis: The primary method for synthesizing 3-bromobenzaldehyde oxime is the reaction of 3-bromobenzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. asianpubs.orgrsc.org Variations in reaction conditions, such as the solvent and base used, can influence the yield and the ratio of (E) and (Z) isomers produced. koreascience.kr For example, one procedure involves refluxing a mixture of 3-bromobenzaldehyde, hydroxylamine hydrochloride, and potassium carbonate in methanol (B129727). koreascience.kr Another method describes the solid-phase synthesis of the oxime. google.com
Reactivity and Applications: 3-Bromobenzaldehyde oxime serves as a precursor in various chemical transformations.
Reductive Cleavage: The oxime can be converted back to 3-bromobenzaldehyde through reductive cleavage using reagents like low-valent titanium. researchgate.net This reaction is useful when the oxime is used as a protecting group.
Synthesis of Complexes: It has been used to synthesize novel transition metal complexes. For instance, it can be reacted with benzilmonoximehydrazide to form a ligand that coordinates with metals like Fe(II), Zn(II), Cd(II), and Hg(II). ijcrt.org
Polymer Synthesis: In one study, an unexpected oxime-type polymer was synthesized from 3-bromobenzaldehyde and 1,6-bis(aminooxy)hexane. asianpubs.org
Spectroscopic and Structural Studies: Detailed spectroscopic data, including 1H NMR, 13C NMR, and IR, have been reported for both the (E) and (Z) isomers of 3-bromobenzaldehyde oxime, allowing for their characterization. koreascience.kr The crystal structure of related bromobenzaldehyde oximes has also been determined, providing insight into their solid-state conformation. researchgate.net
Interactive Data Table: Research Highlights of 3-Bromobenzaldehyde Oxime
| Research Area | Key Findings | References |
| Synthesis | Can be synthesized from 3-bromobenzaldehyde and hydroxylamine hydrochloride. | asianpubs.orgrsc.org |
| Isomer Separation | (E) and (Z) isomers can be separated by column chromatography. | koreascience.kr |
| Reactivity | Undergoes reductive cleavage to the parent aldehyde. | researchgate.net |
| Complexation | Forms complexes with various transition metals. | ijcrt.org |
| Polymerization | Can be a monomer in the synthesis of oxime-type polymers. | asianpubs.org |
Structure
3D Structure
Properties
CAS No. |
51873-95-1 |
|---|---|
Molecular Formula |
C7H6BrNO |
Molecular Weight |
200.03 g/mol |
IUPAC Name |
(NZ)-N-[(3-bromophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5- |
InChI Key |
DBGBMIPNNIZQNN-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N\O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NO |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromobenzaldehyde Oxime and Its Derivatives
Conventional Oximation Routes for Benzaldehyde (B42025) Derivatives
The reaction of benzaldehyde derivatives with hydroxylamine (B1172632) hydrochloride is a cornerstone for the synthesis of the corresponding oximes. wikipedia.org This process is typically facilitated by a base or a catalyst to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.
Reaction with Hydroxylamine Hydrochloride and Alkaline Mediators
The use of alkaline mediators is a common strategy to facilitate the oximation reaction. These bases neutralize the HCl liberated from hydroxylamine hydrochloride, thus freeing the hydroxylamine to react with the carbonyl compound.
A rapid and selective method for the preparation of Z-oximes involves the use of potassium carbonate (K2CO3) in methanol (B129727). koreascience.krresearchgate.net This system has been shown to be effective for the oximation of both aldehydes and ketones. researchgate.net The reaction of a carbonyl compound with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol leads to the formation of the corresponding oxime in good to excellent yields. koreascience.krresearchgate.net It is suggested that the treatment of potassium carbonate with methanol may generate a small amount of potassium methoxide, which aids in the formation of free hydroxylamine from its salt. researchgate.net For instance, the reaction of various aldehydes and ketones with hydroxylamine hydrochloride and potassium carbonate in methanol at reflux or room temperature has been reported to produce the desired oximes efficiently. koreascience.kr
A general procedure involves stirring a mixture of the carbonyl compound, hydroxylamine hydrochloride, and potassium carbonate in methanol until the starting material is consumed. koreascience.kr This method has been noted for its high selectivity, particularly for the Z-isomer of aldoximes. researchgate.net
Table 1: Oximation of Carbonyl Compounds with NH₂OH·HCl/K₂CO₃ in Methanol
| Entry | Carbonyl Compound | Product | Reaction Time (min) | Yield (%) | E/Z Ratio |
| 1 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde oxime | 5 | 95 | 10:90 |
| 2 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde oxime | 5 | 98 | 8:92 |
| 3 | Benzaldehyde | Benzaldehyde oxime | 5 | 92 | 15:85 |
| 4 | Acetophenone (B1666503) | Acetophenone oxime | 10 | 92 | 15:85 |
| 5 | Cyclohexanone | Cyclohexanone oxime | 5 | 95 | - |
Data sourced from studies on the oximation of various aldehydes and ketones. researchgate.net
Sodium acetate (B1210297) is another frequently used base in oximation reactions. smolecule.com It acts as a buffer to maintain a suitable pH for the reaction to proceed. The synthesis typically involves heating a mixture of the aldehyde, hydroxylamine hydrochloride, and sodium acetate in an alcohol solvent. wjpsonline.comrsc.org For example, a general method for the synthesis of various oximes involves reacting the corresponding aldehyde or ketone with hydroxylamine hydrochloride and sodium acetate in ethanol (B145695) at 80-90 °C for a short duration. wjpsonline.com This approach has been successful in producing a variety of benzaldehyde oxime derivatives in high yields. wjpsonline.com
In a typical procedure, the aldehyde is dissolved in ethanol and added to an aqueous solution of hydroxylamine hydrochloride and sodium acetate. wjpsonline.com The mixture is then heated, and upon cooling, the oxime product precipitates and can be purified by crystallization. wjpsonline.com
While less common for simple oximation, zinc chloride has been utilized in the synthesis of metal complexes of oximes. In these procedures, the oxime ligand is first synthesized, often using conventional methods, and then reacted with a zinc salt. For example, ortho-chlorobenzaldehyde oxime has been synthesized and subsequently reacted with zinc chloride to form a zinc(II) complex. wjpsonline.com The initial synthesis of the oxime itself in this study involved hydroxylamine hydrochloride and sodium acetate. wjpsonline.com
Oxalic acid has been demonstrated as an effective catalyst for the oximation of various aldehydes and ketones with hydroxylamine hydrochloride. orientjchem.org This method offers a cost-effective and milder alternative to other catalysts. The reactions are typically carried out in acetonitrile (B52724) under reflux conditions, yielding the desired oximes in excellent yields (90-95%) within a reasonable timeframe (55-90 minutes). orientjchem.org For the oximation of benzaldehyde, optimal conditions were found to be the use of equimolar amounts of benzaldehyde, hydroxylamine hydrochloride, and oxalic acid in acetonitrile, resulting in a 95% yield after 60 minutes. orientjchem.org
Table 2: Oxalic Acid Catalyzed Oximation of Carbonyl Compounds
| Entry | Carbonyl Compound | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 60 | 95 |
| 2 | 4-Chlorobenzaldehyde | 55 | 94 |
| 3 | 4-Nitrobenzaldehyde | 60 | 95 |
| 4 | 4-Methylbenzaldehyde | 65 | 92 |
| 5 | Acetophenone | 90 | 90 |
| 6 | Benzophenone | 90 | 92 |
Reactions were carried out using 1 mmol of carbonyl compound, 1 mmol of NH₂OH·HCl, and 1 mmol of H₂C₂O₄ in refluxing CH₃CN (for aldehydes) and 2 mmol of NH₂OH·HCl and 2 mmol of H₂C₂O₄ (for ketones). orientjchem.org
Zinc Chloride Mediated Approaches
Solvent-Free Oximation Conditions
In an effort to develop more environmentally friendly synthetic methods, solvent-free oximation reactions have been explored. researchgate.net These "dry" media reactions, often facilitated by grinding the reactants together, can be highly efficient and minimize waste. researchgate.netnih.gov One such approach involves grinding carbonyl compounds and hydroxylamine hydrochloride in the presence of sodium hydroxide (B78521) and silica (B1680970) gel. researchgate.net Another reported solvent-free method for synthesizing aldoximes involves the use of ZnO as a catalyst at elevated temperatures. nih.gov More recently, bismuth(III) oxide (Bi₂O₃) has been shown to be an effective catalyst for the solvent-free oximation of a wide range of aldehydes and ketones with hydroxylamine hydrochloride at room temperature through grinding. nih.gov
Magnetic nanoparticles, such as Fe₃O₄, have also been employed as recyclable catalysts for the preparation of oximes under solvent-free conditions, demonstrating the versatility and ongoing innovation in this area of synthesis. koreascience.krtandfonline.com
Advanced Synthetic Approaches to 3-Bromobenzaldehyde (B42254) Oxime
Traditional methods for oxime synthesis are often effective but can be limited by long reaction times, harsh conditions, or the use of hazardous reagents. Modern synthetic chemistry has sought to overcome these challenges through the development of novel methodologies.
Microwave-Assisted Oximation Procedures
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. semanticscholar.orgnih.gov In the synthesis of aldoximes, including 3-bromobenzaldehyde oxime, microwave-assisted methods provide a rapid and efficient alternative to conventional heating. semanticscholar.org
The reaction typically involves treating the corresponding aldehyde with hydroxylamine hydrochloride under microwave irradiation. semanticscholar.orggoogle.com The process can be performed in various solvents, with water and ethanol being preferred for their green credentials. semanticscholar.org Research has shown that this method can selectively produce the Z-isomer of aldoximes in high yields. For instance, the microwave-assisted oximation of various aldehydes in water has been reported to give quantitative yields of the corresponding Z-aldoximes. semanticscholar.org A study on the synthesis of benzaldehyde oxime compounds using microwave irradiation highlighted the method's simplicity, short reaction times, and high yields, which are beneficial for economic and environmental reasons. google.com
In a typical procedure, the aldehyde, hydroxylamine hydrochloride, and a base such as sodium carbonate are dissolved in a suitable solvent and subjected to microwave irradiation for a short period, often just a few minutes. nih.govgoogle.com The reaction conditions, including microwave power and temperature, can be optimized to achieve high conversion rates. For example, a reaction of p-bromobenzaldehyde with hydroxylamine hydrochloride and anhydrous sodium carbonate in ethanol at 90°C and 300W for 5 minutes resulted in an 82.77% conversion rate. google.com Another study demonstrated that using copper nitrate (B79036) over tetrabutylammonium (B224687) bromide (TBAB) as a catalytic system under microwave irradiation can efficiently regenerate carbonyl compounds from their oximes, indicating the reversible nature of the reaction under specific conditions. iisjost.org
Table 1: Examples of Microwave-Assisted Oximation
| Aldehyde | Catalyst/Conditions | Reaction Time | Yield/Conversion | Reference |
| Benzaldehyde | NH₂OH·HCl/H₂O/Microwave | 90 sec | 95% | semanticscholar.org |
| p-Bromobenzaldehyde | NH₂OH·HCl, Na₂CO₃, Ethanol, 90°C, 300W | 5 min | 82.77% Conversion | google.com |
| Various Aldehydes | NH₂OH·HCl, Na₂CO₃ or NaOH, Solvent-free, Microwave | 5 min | Quantitative Conversion | nih.gov |
| 4-Nitrobenzaldehyde Oxime | Cu(NO₃)₂·3H₂O/TBAB, Solvent-free, 450W | 65 sec | 92% (deoximation) | iisjost.org |
Mechanochemical Synthesis Techniques
Mechanochemistry, or synthesis via mechanical milling, offers a solvent-free and environmentally friendly approach to chemical reactions. mdpi.comnih.govrsc.org This technique has been successfully applied to the synthesis of aldoximes, demonstrating high efficiency and mild reaction conditions. mdpi.comnih.gov The process involves the grinding of solid reactants, often with a catalytic amount of a reagent, in a ball mill.
The mechanochemical synthesis of oximes from aldehydes and hydroxylamine hydrochloride, typically in the presence of a base like sodium hydroxide or sodium carbonate, proceeds rapidly and often with near-quantitative conversion. rsc.orgmdpi.com This method is suitable for a wide range of aromatic and aliphatic aldehydes. rsc.org Studies have shown that the choice of base can influence the reaction and the isomeric ratio of the resulting oxime. mdpi.com For instance, using sodium hydroxide can lead to the isomerization of the initially formed oxime. mdpi.com
Mechanochemical methods are not only efficient for the synthesis of oximes but also for their subsequent transformations. For example, the dimerization of aldoximes to furoxans can be achieved mechanochemically. mdpi.comnih.gov Furthermore, the Beckmann rearrangement, a fundamental reaction of oximes, can be carried out efficiently using mechanochemistry, highlighting the versatility of this solvent-free approach. acs.org
Table 2: Mechanochemical Synthesis of Oximes
| Aldehyde | Reagents | Milling Time | Yield/Conversion | Reference |
| Various Aldehydes | NH₂OH·HCl, NaOH | Not specified | Good yields | rsc.org |
| N-substituted indole-3-carboxaldehydes | NH₂OH·HCl, NaOH or Na₂CO₃ | 20 min | ~95% | mdpi.com |
| Aldoximes (for furoxan synthesis) | NaCl, Oxone, Base | Not specified | Up to 92% | mdpi.comnih.gov |
Heterogeneous Catalysis in Oxime Formation (e.g., Cu-supported silica)
Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation, reusability, and often, enhanced selectivity. researchgate.netpolimi.it In the context of oxime formation, various solid-supported catalysts have been investigated. Silica-supported catalysts, in particular, have shown promise due to their high surface area, stability, and the ability to be functionalized. polimi.itacs.orgscispace.com
Copper-supported silica (Cu-SiO₂) has been reported as an effective catalyst for the oximation of carbonyl compounds. researchgate.net The use of such catalysts can promote the reaction under mild conditions. The catalytic activity is attributed to the interaction between the metal centers and the carbonyl group, facilitating nucleophilic attack by hydroxylamine. The silica support plays a crucial role, not only by providing a high surface area but also by potentially influencing the electronic properties of the active metal sites. acs.org
Other heterogeneous systems, such as those using zeolites, mesoporous silica, and metal-organic frameworks (MOFs), have also been explored for various catalytic reactions, including those relevant to aldehyde transformations. researchgate.netscispace.com For example, silica gel itself has been used as a medium and catalyst in solvent-free reactions. polimi.it The surface silanol (B1196071) groups on silica can participate in catalysis. acs.org The choice of support and the method of catalyst preparation are critical factors that can affect catalytic performance, including preventing the leaching of the active metal. scielo.org.za
Regio- and Stereoselective Synthesis of Isomeric Forms of 3-Bromobenzaldehyde Oxime
The presence of a carbon-nitrogen double bond in aldoximes gives rise to geometric isomerism, resulting in E and Z isomers. The control of this stereochemistry is a crucial aspect of their synthesis, as the different isomers can exhibit distinct physical properties and reactivity. researchgate.netthieme-connect.de
Formation and Separation of E/Z Isomers of Aldoximes
The formation of E and Z isomers of aldoximes is often dependent on the reaction conditions. researchgate.net Classical oximation methods frequently yield a mixture of both isomers. researchgate.net However, certain methodologies have been developed to selectively synthesize one isomer over the other. For instance, specific catalytic systems, such as CuSO₄ and K₂CO₃ under solvent-free conditions, have been shown to exhibit high stereoselectivity in the oximation of aldehydes. researchgate.net
The interconversion between E and Z isomers can occur, and the equilibrium is often temperature-dependent. researchgate.net It has been noted that the E-isomers of aldoximes can be converted to the corresponding Z-isomers under acidic conditions. mdpi.com In some synthetic procedures, the initial product may be a mixture of isomers, which can then be isomerized to the more stable form or separated.
Chromatographic Techniques for Isomer Resolution
When a mixture of E and Z isomers is obtained, chromatographic techniques are commonly employed for their separation and resolution. koreascience.krtandfonline.com High-performance liquid chromatography (HPLC) is a powerful tool for separating steroid oxime syn and anti isomers, and similar principles apply to other aldoximes. tandfonline.com Both normal-phase and reverse-phase HPLC can be effective, and the choice of the stationary phase and mobile phase is critical for achieving good separation. tandfonline.comias.ac.in
Gas chromatography (GC) is another widely used technique for the separation and analysis of volatile oxime isomers. researchgate.netnih.gov Dynamic gas chromatography can be used to study the on-column interconversion of E and Z forms of oximes. nih.govnih.gov The elution order of the isomers can be determined, and techniques like GC coupled with Fourier transform infrared (FTIR) spectroscopy can provide unambiguous identification of the individual isomers. researchgate.netnih.gov
Column chromatography is a standard laboratory method for the preparative separation of aldoxime isomers. koreascience.kr A common procedure involves using a silica gel column and eluting with a solvent system such as a mixture of n-hexane and ethyl acetate. researchgate.netkoreascience.kr The separated isomers can then be characterized by various spectroscopic methods.
Table 3: Chromatographic Separation of Oxime Isomers
| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |
| HPLC | Normal or Reverse-phase | Varies | Separation of steroid oxime syn/anti isomers | tandfonline.com |
| HPLC | C18 | Water:Acetonitrile (with modifiers) | Separation of naphthoquinoneoxime tautomers | ias.ac.in |
| GC-FTIR | Capillary GC column | Varies | Analysis of E/Z isomer interconversion | researchgate.netnih.gov |
| Column Chromatography | Silica gel | n-hexane:ethyl acetate (3:1) | Separation of E and Z-aldoximes | researchgate.netkoreascience.kr |
Synthesis of O-Substituted 3-Bromobenzaldehyde Oxime Derivatives
The functionalization of the hydroxyl group in 3-bromobenzaldehyde oxime opens a pathway to a diverse range of derivatives known as oxime ethers. These compounds are synthesized through the formation of an ether linkage at the oxime's oxygen atom. The primary methods for creating these O-substituted derivatives involve O-alkylation and O-arylation reactions, leading to the formation of various oxime ethers with tailored properties and potential applications in organic synthesis.
O-Alkylation and O-Arylation Strategies
The synthesis of O-substituted oximes relies on the nucleophilic character of the oxygen atom in the C=N-OH group. acs.org General strategies for the O-functionalization of oximes can be broadly categorized into alkylation and arylation. acs.org
O-Alkylation: This is a common method for producing O-alkyl oxime ethers. The reaction typically involves the deprotonation of the oxime's hydroxyl group with a suitable base to form an oximate anion. This anion then acts as a nucleophile, attacking an alkyl halide or another alkylating agent with a good leaving group (e.g., tosylates, mesylates) in a nucleophilic substitution reaction. While the alkylation of oximes with alkyl halides is known to preferentially yield O-alkyl ethers, N-alkylation can sometimes occur as a side reaction. acs.org
O-Arylation: The formation of O-aryl oxime ethers requires the creation of an oxygen-aromatic ring bond. Classic methods like the Ullmann condensation have been employed for this purpose, typically involving the reaction of a metal oximate with an aryl halide in the presence of a copper catalyst. nih.gov More contemporary methods utilize palladium-catalyzed cross-coupling reactions, which often offer milder reaction conditions and broader substrate scope. organic-chemistry.org These modern techniques can involve the coupling of an oxime with an aryl halide (iodide, bromide, or chloride) or a diaryliodonium salt. organic-chemistry.org
A summary of general synthetic strategies is presented below.
| Strategy | Reactants | Catalyst/Conditions | Product Type |
| O-Alkylation | 3-Bromobenzaldehyde Oxime + Alkyl Halide | Base (e.g., NaH, K₂CO₃) | O-Alkyl Oxime Ether |
| O-Alkylation | 3-Bromobenzaldehyde Oxime + Alcohol | Mitsunobu conditions (DEAD, PPh₃) | O-Alkyl Oxime Ether |
| O-Arylation (Ullmann) | 3-Bromobenzaldehyde Oxime + Aryl Halide | Copper Catalyst, Base | O-Aryl Oxime Ether |
| O-Arylation (Buchwald-Hartwig) | 3-Bromobenzaldehyde Oxime + Aryl Halide | Palladium Catalyst, Ligand, Base | O-Aryl Oxime Ether |
Preparation of Oxime Ethers
Specific methodologies have been developed for the synthesis of O-substituted ethers of 3-bromobenzaldehyde oxime, ranging from reactions in solution to solid-phase synthesis techniques.
One documented example is the synthesis of (Z)-3-bromobenzaldehyde O-trityl oxime. rsc.org This O-alkylated derivative is prepared by reacting (Z)-3-bromobenzaldehyde oxime with triphenylmethanol. The reaction is carried out in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent at 30 °C for four hours. rsc.org This method provides the desired product in good yield. rsc.org
Table 1: Properties of (Z)-3-bromobenzaldehyde O-trityl oxime rsc.org
| Property | Value |
|---|---|
| Appearance | White solid |
| Yield | 76% |
| Melting Point | 142-144 °C |
| Molecular Formula | C₂₆H₂₀BrNO |
Another synthetic approach involves solid-phase synthesis, which can be advantageous for creating libraries of compounds or for simplifying product purification. A resin-bound 3-bromobenzaldehyde oxime ether has been prepared using this technique. google.comepo.org The synthesis starts with a 4-O-Methylhydroxylamine-functionalized phenoxymethyl-copoly(styrene-1%-divinylbenzene) resin. google.comepo.org This resin is swelled in dichloromethane (B109758) (DCM) and then reacted with 3-bromobenzaldehyde in the presence of trimethylorthoformate. google.comepo.org This reaction forms the oxime ether linkage directly on the solid support, yielding N-(3-bromobenzaldehyde oxime)-4-O-Methylhydroxylamine)phenoxymethyl-copoly(styrene-1%-divinylbenzene)-resin. google.comepo.org
The Ullmann reaction has also been applied in syntheses involving 3-bromobenzaldehyde to form diaryl ethers, demonstrating a practical application of O-arylation. In one instance, a phenol (B47542) intermediate undergoes an Ullmann reaction with 3-bromobenzaldehyde to create a diaryl ether that serves as a precursor for a complex macrocycle. nih.gov
Reactivity and Transformation Chemistry of 3 Bromobenzaldehyde Oxime
Chemical Transformations of the Oxime Moiety
The oxime functional group (C=N-OH) in 3-bromobenzaldehyde (B42254) oxime is a versatile precursor for several important chemical transformations, including the regeneration of the parent aldehyde, rearrangement to an amide, and conversion to a nitrile.
Deoximation is the process of converting an oxime back to its corresponding carbonyl compound. This reaction is significant as oximes are often used as protecting groups for aldehydes and ketones. thieme-connect.de The regeneration of the carbonyl group from 3-bromobenzaldehyde oxime can be achieved through various methods, including oxidative and reductive pathways.
Oxidative deoximation involves the use of an oxidizing agent to cleave the C=N bond of the oxime. A variety of reagents have been employed for this purpose, offering different levels of selectivity and efficiency. For instance, N-iodosuccinimide under microwave irradiation provides a rapid and selective method for the cleavage of aldoximes to their corresponding aldehydes, with no overoxidation to carboxylic acids observed. asianpubs.org This method has been shown to be chemoselective, as it does not affect other oxidizable functional groups like alcohols or double bonds. asianpubs.orgscielo.br
Another effective reagent is calcium hypochlorite (B82951) on moist montmorillonite (B579905) K-10, which facilitates the conversion of oximes to carbonyl compounds under mild, heterogeneous conditions. This system is advantageous due to the low cost and ready availability of the reagents, as well as the operational simplicity. Similarly, mercuric nitrate (B79036) supported on wet silica (B1680970) gel has been demonstrated to be an excellent reagent for regenerating carbonyl compounds from their oximes. tandfonline.com
Molybdenum(VI) acetylacetonate (B107027) complex [MoO2(acac)2] in the presence of hydrogen peroxide has also been utilized as a catalyst for the oxidative deprotection of oximes. researchgate.net In a study, 4-bromobenzaldehyde (B125591) oxime was converted to 4-bromobenzaldehyde with a 75% yield using this catalytic system. researchgate.net The reaction proceeds under mild conditions and is applicable to a range of oximes. researchgate.net
The table below summarizes various oxidative deoximation methods.
| Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
| N-Iodosuccinimide | Microwave, Acetone (B3395972)/H₂O | 3-Bromobenzaldehyde | Not specified for this specific substrate, but generally high for aldoximes. | asianpubs.org |
| Ca(OCl)₂/Montmorillonite K-10 | Chloroform, Room Temp. | 3-Bromobenzaldehyde | Not specified for this specific substrate, but generally high. | |
| Hg(NO₃)₂/Wet Silica Gel | THF, Reflux | 3-Bromobenzaldehyde | Not specified for this specific substrate, but generally high. | tandfonline.com |
| MoO₂(acac)₂/H₂O₂ | Acetone, Room Temp. | 4-Bromobenzaldehyde | 75 | researchgate.net |
Organoselenium compounds have emerged as effective catalysts for oxidative deoximation reactions, often utilizing environmentally benign oxidants like hydrogen peroxide or air. researchgate.netresearchgate.net These catalytic methods are considered green due to their waste-free and metal-free nature. researchgate.net Diphenyl diselenide, for example, can catalyze the oxidation of oximes to aldehydes and ketones. researchgate.netebin.pub The catalytic cycle is believed to involve the oxidation of the selenium catalyst by an oxidant, which then participates in the cleavage of the oxime C=N bond.
To address the challenge of catalyst separation, heterogeneous organoselenium catalysts have been developed. nih.gov For instance, diphenyl diselenide immobilized on amine-functionalized SBA-15 has been successfully used for the dehydration of oximes to nitriles, and similar systems can be applied to deoximation. nih.gov These supported catalysts can be easily recovered and reused without a significant loss of activity. nih.gov
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. masterorganicchemistry.comnumberanalytics.comjocpr.com For an aldoxime like 3-bromobenzaldehyde oxime, this rearrangement typically leads to the formation of a nitrile rather than an amide, as the migrating group is a hydrogen atom. masterorganicchemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com Subsequent migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous cleavage of the N-O bond, results in a nitrilium ion intermediate. In the case of aldoximes, this intermediate is deprotonated to yield the corresponding nitrile. masterorganicchemistry.com
Various acidic catalysts can be employed for the Beckmann rearrangement, including strong acids like sulfuric acid and phosphorus pentachloride, as well as milder reagents. jocpr.com The choice of catalyst can influence the reaction conditions and the product distribution. The rearrangement is a cornerstone of organic synthesis, providing a route to amides and nitriles from readily available carbonyl compounds via their oximes. numberanalytics.com
The dehydration of aldoximes to nitriles is a valuable transformation in organic synthesis, as nitriles are versatile intermediates. researchgate.netmdpi.com 3-Bromobenzaldehyde oxime can be converted to 3-bromobenzonitrile (B1265711) through various dehydration methods. One practical approach involves heating the oxime with hydroxylamine (B1172632) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) without any additional base or catalyst. researchgate.net This method is applicable to a wide range of aromatic, heterocyclic, and aliphatic aldehydes. researchgate.net
Another efficient method utilizes a fluorosulfuryl imidazolium (B1220033) salt as a promoter. nih.govsemanticscholar.org This reagent facilitates the conversion of aldoximes to nitriles in high yields and short reaction times at room temperature. nih.govsemanticscholar.org For example, 4-bromobenzaldehyde oxime was converted to 4-bromobenzonitrile (B114466) in 98% yield using this protocol. nih.gov The reaction is believed to proceed through the formation of a sulfonyl ester intermediate, which then undergoes β-elimination to produce the nitrile. nih.gov
The table below presents a comparison of methods for converting substituted benzaldehyde (B42025) oximes to nitriles.
| Reagent/Conditions | Substrate | Product | Yield (%) | Reference |
| NH₂OH·HCl, DMSO, Heat | ortho-Bromobenzaldehydes oximes | ortho-Bromobenzonitriles | Not specified | researchgate.net |
| Fluorosulfuryl imidazolium salt, TEA, CH₃CN, RT | 4-Bromobenzaldehyde oxime | 4-Bromobenzonitrile | 98 | nih.gov |
| TiO₂, Microwave | Vanillin | Vanillonitrile | High | mdpi.com |
Oxidative Deoximation Pathways
Beckmann Rearrangement and Related Processes
Metal-Mediated and Metal-Catalyzed Reactions Involving the Oxime Group
The oxime group of 3-bromobenzaldehyde oxime can participate in a variety of metal-mediated and metal-catalyzed reactions, leading to the formation of diverse organic compounds. acs.orgnih.gov These reactions often involve the activation of the oxime moiety or other parts of the molecule by a metal center. acs.orgnih.gov
Palladium and copper catalysts are frequently employed in cross-coupling reactions involving organohalides. The bromine atom on the benzene (B151609) ring of 3-bromobenzaldehyde oxime makes it a suitable substrate for such reactions. For instance, palladium-catalyzed C-H activation has been used for the selective ortho-bromination of substituted benzaldoximes, where the oxime group acts as a directing group. acs.org
Copper-catalyzed reactions are also prevalent. For example, copper catalysts have been used in the synthesis of heterocycles where an oxime is one of the reactants. rsc.orgccspublishing.org.cnmdpi.com In one study, a copper-catalyzed three-component reaction of an acetophenone (B1666503) oxime ester, an o-halo-substituted benzaldehyde, and elemental sulfur was investigated. rsc.org While o-bromobenzaldehyde was used in this specific study, the principle demonstrates the utility of such reactions.
Furthermore, palladium and copper catalysts are instrumental in N-aryl bond formation reactions. beilstein-journals.org In a reported synthesis, a palladium-catalyzed reaction between (S)-ethyl 5-oxopyrrolidine-2-carboxylate and 2-bromobenzaldehyde (B122850) O-benzyl oxime proceeded with a near-quantitative yield, while the corresponding copper-catalyzed reaction gave a moderate yield. beilstein-journals.org This highlights the comparative efficacy of different metal catalysts in specific transformations.
The following table lists some metal-catalyzed reactions involving bromo-substituted benzaldehyde oxime derivatives.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Pd(OAc)₂ | ortho-C-H Bromination | Substituted Benzaldoximes | ortho-Bromobenzaldoximes | Good | acs.org |
| Pd(dba)₂/BINAP | N-Arylation | 2-Bromobenzaldehyde O-benzyl oxime, (S)-ethyl 5-oxopyrrolidine-2-carboxylate | N-Aryl pyrrolidinone | 99 | beilstein-journals.org |
| CuI | N-Arylation | 2-Bromobenzaldehyde O-benzyl oxime, (S)-ethyl 5-oxopyrrolidine-2-carboxylate | N-Aryl pyrrolidinone | 53 | beilstein-journals.org |
Functionalization of the Oxime Group (O- and N-Functionalizations)
The oxime group (C=N-OH) of 3-bromobenzaldehyde oxime is an ambidentate nucleophile, meaning it can react at either the oxygen or the nitrogen atom during functionalization reactions. acs.org This dual reactivity allows for the synthesis of a variety of derivatives.
O-Functionalization: The most common transformations involve the oxygen atom. O-alkylation to form oxime ethers is a predominant reaction pathway. acs.org For instance, O-methylation of an oxime can be achieved by treatment with methoxylamine hydrochloride, which serves to protect the aldehyde or ketone but also to act as a directing group in subsequent reactions. royalsocietypublishing.orgrsc.org These O-functionalized derivatives are not just stable protecting groups; they are also precursors for other functional groups like alkoxy-amides and nitriles. royalsocietypublishing.orggoogle.com
N-Functionalization: While N-alkylation is a less common pathway, it frequently occurs as a side reaction during O-alkylation attempts. acs.org The strategic functionalization at the nitrogen or oxygen atom is crucial as it can influence the molecule's subsequent reactivity, for example, in metal-catalyzed cross-coupling reactions where the modified oxime group can direct the reaction to a specific position on the aromatic ring. rsc.org
Metal-Promoted Carbon-Nitrogen Double Bond Chemistry
The carbon-nitrogen double bond (C=N) in 3-bromobenzaldehyde oxime is a key site for metal-promoted reactions. Transition metals are widely used to catalyze transformations involving this bond, often leading to the formation of complex nitrogen-containing heterocycles. acs.orgmdpi.com
Metal centers can play several roles in these reactions. They can enhance the nucleophilicity of the oxime, activate the C=N bond, or promote the cleavage of the adjacent N-O bond, which is relatively weak. acs.orgmdpi.com For example, palladium-catalyzed reactions are prominent. An O-methyl oxime can act as a directing group for palladium-catalyzed C-H functionalization, allowing for the selective introduction of substituents on the benzene ring. rsc.org
Furthermore, metal-catalyzed cyclization reactions involving the cleavage of the N-O bond are a powerful tool for synthesizing N-heterocycles. mdpi.com Catalysts based on copper, iron, and nickel have been employed in formal [3+2] or [3+3] annulations of oximes with other reagents to construct pyrrolines, benzoxazoles, and other heterocyclic systems. mdpi.comccspublishing.org.cn In these processes, the metal center facilitates the bond-breaking and bond-forming steps that would otherwise be energetically demanding. acs.org
Polymerization and Oligomerization Reactions
The bifunctional nature of 3-bromobenzaldehyde oxime and its precursors allows for its participation in polymerization reactions, either intentionally through designed Schiff base condensations or through unexpected reaction pathways.
Unexpected Oxime-Type Polymer Formation During Synthesis
In the course of synthesizing discrete, well-defined molecules, unexpected polymerization can occur. A notable example involves the attempted synthesis of a symmetrical bisoxime compound, specifically bis(3-bromobenzaldehyde)O,O'-(hexane-1,6-diyl)dioxime. The intended reaction was a Schiff base condensation between 3-bromobenzaldehyde and 1,6-bis(aminooxy)hexane. asianpubs.org
However, instead of the desired bisoxime, the reaction yielded an unexpected oxime-type polymer with the formula (C10H11BrNO)n. asianpubs.org Further analysis revealed that the formation of this polymer resulted from the cleavage and subsequent rearrangement of the 1,6-bis(aminooxy)hexane molecule during the reaction. asianpubs.org This serendipitous discovery highlights the complex reactivity that can arise during Schiff base reactions. asianpubs.org
Table 1: Synthesis of Unexpected Oxime-Type Polymer
| Parameter | Details | Source |
|---|---|---|
| Reactant 1 | 3-bromobenzaldehyde (2 mmol) | asianpubs.org |
| Reactant 2 | 1,6-bis(aminooxy)hexane (1 mmol) | asianpubs.org |
| Solvent | Ethanolic solution | asianpubs.org |
| Conditions | Stirred at 328 K (55 °C) for 4 hours | asianpubs.org |
| Product | Unexpected oxime-type polymer, (C10H11BrNO)n | asianpubs.org |
| Yield | 65.6% | asianpubs.org |
Schiff Base Reactions for Polymeric and Bisoxime Compounds
Schiff base reactions, which involve the condensation of a carbonyl group (from an aldehyde or ketone) with a primary amine, are a fundamental method for forming a carbon-nitrogen double bond (imine). researchgate.netteikyomedicaljournal.com This chemistry is widely exploited to create polymers and larger molecular architectures. researchgate.net
In the context of 3-bromobenzaldehyde, its aldehyde group readily reacts with amine derivatives. When reacted with a molecule containing two amine groups (a diamine), it can lead to the formation of long-chain polymers known as poly(imine)s or poly(azomethine)s. researchgate.net Similarly, reacting 3-bromobenzaldehyde with a molecule containing two aminooxy groups, such as 1,6-bis(aminooxy)hexane, is the intended route to form bisoxime compounds. asianpubs.org These bisoxime structures serve as important ligands in coordination chemistry and as building blocks for more complex supramolecular structures. asianpubs.org While the reaction can sometimes lead to unexpected polymers, the underlying Schiff base chemistry remains a key strategy for linking 3-bromobenzaldehyde units into polymeric and bisoxime frameworks. asianpubs.orgresearchgate.net
Coordination Chemistry and Ligand Design with 3 Bromobenzaldehyde Oxime
3-Bromobenzaldehyde (B42254) Oxime as a Ligand Precursor
3-Bromobenzaldehyde oxime is a foundational molecule for the synthesis of more complex Schiff base ligands. Through condensation reactions with various amines and hydrazides, new polydentate ligands can be created. For instance, the reaction of 3-bromobenzaldehyde with benzilmonoximehydrazide in an ethanolic solution yields a novel Schiff base ligand. ijcrt.org This new ligand can then be used to synthesize a series of transition metal complexes. ijcrt.org The presence of the bromo- substituent on the benzaldehyde (B42025) ring can influence the electronic properties and, consequently, the coordinating ability of the resulting ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands derived from 3-bromobenzaldehyde oxime typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux conditions. ijcrt.orgbhu.ac.in The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.
Formation of Transition Metal Complexes with Oxime Ligands
Transition metal complexes featuring oxime-based ligands have been extensively studied due to their interesting coordination chemistry and potential applications. researchgate.netacs.org The oxime group (-C=N-OH) provides a nitrogen atom for coordination, and upon deprotonation, the oxygen atom can also bind to a metal center, allowing for the formation of stable chelate rings.
Mononuclear complexes are frequently formed when a ligand derived from 3-bromobenzaldehyde oxime coordinates to a single metal center. For example, a novel series of mononuclear transition metal complexes were synthesized by reacting a Schiff base ligand, formed from 3-bromobenzaldehyde and benzilmonoximehydrazide, with Fe(II), Zn(II), Cd(II), and Hg(II) metal salts in an ethanolic solution under reflux. ijcrt.org The resulting complexes were found to be stable at room temperature. ijcrt.org Similarly, mononuclear complexes of Cu(II), Ni(II), and Co(II) have been prepared using a ligand derived from 2-bromobenzaldehyde (B122850) and benzilmonoximehydrazone. researchgate.net
In many instances, two molecules of the oxime-containing ligand coordinate to a single metal ion, forming bis-ligand complexes. The synthesis of bis(α-Benzilmonoximehydrazone-m-bromobenzaldeyde) Cobalt (II), Nickel (II), and Copper (II) complexes has been reported. bhu.ac.in These complexes are typically formed by reacting the ligand with the corresponding metal chloride in a 2:1 molar ratio. bhu.ac.in The resulting complexes often exhibit high thermal stability. bhu.ac.in
Synthesis of Mononuclear Complexes
Spectroscopic and Analytical Characterization of Metal Complexes
A variety of spectroscopic and analytical methods are employed to elucidate the structure and bonding in metal complexes of 3-bromobenzaldehyde oxime derivatives. These techniques provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bond. ijcrt.orgbhu.ac.in
Electronic absorption spectroscopy, also known as UV-Visible spectroscopy, is a powerful tool for investigating the electronic structure of metal complexes. The spectra of these complexes typically exhibit bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions.
In a study of a Schiff base ligand derived from 3-bromobenzaldehyde, the electronic spectrum in methanol (B129727) showed two high-intensity bands at 392 nm and 243 nm, which were attributed to π→π* transitions within the oxime and azomethine groups, respectively. bhu.ac.in Upon complexation with Co(II), new bands were observed in the visible region, which are assigned to charge transfer and d-d transitions. bhu.ac.in Specifically, the electronic absorption spectrum of the [Co(BHMmBB)2] complex displayed a weak intensity band at 900 nm, a hump at 599 nm, and an intense band at 506 nm, which are characteristic of charge transfer. bhu.ac.in
The electronic spectra of Fe(II), Zn(II), Cd(II), and Hg(II) complexes with a ligand derived from 3-bromobenzaldehyde have also been recorded and used for their characterization. ijcrt.org
Table 1: Electronic Absorption Spectral Data for a Co(II) Complex
| Wavelength (nm) | Molar Extinction Coefficient (ε, dm³/mol/cm) | Assignment |
| 900 | ~11 | Charge Transfer |
| 599 | 1511 | Charge Transfer |
| 506 | 6322 | Charge Transfer |
Data sourced from a study on a bis(α-Benzilmonoximehydrazone-m-bromobenzaldeyde) Cobalt (II) complex. bhu.ac.in
Infrared Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For 3-bromobenzaldehyde oxime, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure.
The (Z)-isomer of 3-bromobenzaldehyde oxime exhibits a number of distinct peaks. koreascience.kr Key vibrations include a broad band around 3343 cm⁻¹ corresponding to the O-H stretching of the oxime group. koreascience.kr The C=N stretching vibration of the oxime is observed around 1695 cm⁻¹. koreascience.kr Other notable peaks correspond to the aromatic C-H stretching (3065 cm⁻¹) and various fingerprint vibrations from the substituted benzene (B151609) ring. koreascience.kr
When 3-bromobenzaldehyde oxime coordinates to a metal ion, significant changes in the IR spectrum are observed. The disappearance or shift of the O-H stretching band can indicate deprotonation of the oxime's hydroxyl group upon binding to the metal. nih.gov Furthermore, a shift in the C=N stretching frequency is indicative of the nitrogen atom's involvement in the coordination bond. nih.govbhu.ac.in For instance, in some metal complexes of similar oxime-containing ligands, the C=N band shifts to a higher frequency, confirming the coordination of the oximino nitrogen to the metal center. bhu.ac.in
Table 1: Characteristic Infrared Absorption Bands for (Z)-3-Bromobenzaldehyde Oxime
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3343 | O-H stretch (oxime) | koreascience.kr |
| 3065 | C-H stretch (aromatic) | koreascience.kr |
| 1695 | C=N stretch (oxime) | koreascience.kr |
| 1566 | C=C stretch (aromatic ring) | koreascience.kr |
| 1064 | N-O stretch | koreascience.kr |
| 702 | C-Br stretch | koreascience.kr |
Nuclear Magnetic Resonance Spectroscopy (PMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3-bromobenzaldehyde oxime, recorded in a solvent like DMSO-d₆, several characteristic signals are present. tandfonline.com
The most distinct signal is a singlet observed far downfield, typically around δ 11.50 ppm, which is attributed to the acidic proton of the oxime's hydroxyl group (-OH). tandfonline.com The proton attached to the C=N double bond (the aldehydic proton) appears as a singlet at approximately δ 8.15 ppm. tandfonline.com The aromatic protons on the brominated benzene ring produce a complex multiplet pattern in the range of δ 7.32–7.77 ppm. tandfonline.com
Upon complexation with a metal ion, the signal for the oxime's -OH proton typically disappears. bhu.ac.in This disappearance is a strong indicator that the proton has been lost and the oxygen atom has coordinated to the metal center. bhu.ac.in
Table 2: ¹H NMR Chemical Shifts for 3-Bromobenzaldehyde Oxime
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 11.50 | Singlet | -NOH (oxime proton) | tandfonline.com |
| 8.15 | Singlet | -CH=N (aldehydic proton) | tandfonline.com |
| 7.32-7.77 | Multiplet | Aromatic protons | tandfonline.com |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound like 3-bromobenzaldehyde oxime and to verify the stoichiometry of its metal complexes. bhu.ac.in
The molecular formula for 3-bromobenzaldehyde oxime is C₇H₆BrNO. The theoretical elemental composition can be calculated from its molecular weight (200.03 g/mol ). The experimentally determined values for a synthesized sample are then compared to these theoretical values to assess its purity. For metal complexes, elemental analysis helps in determining the ligand-to-metal ratio, which is crucial for establishing the structure of the coordination compound. bhu.ac.in For example, analysis of metal complexes derived from a related ligand confirmed a 1:2 metal-to-ligand stoichiometry. bhu.ac.in
Table 3: Calculated Elemental Composition of 3-Bromobenzaldehyde Oxime (C₇H₆BrNO)
| Element | Atomic Mass | % Composition |
|---|---|---|
| Carbon (C) | 12.01 | 42.03% |
| Hydrogen (H) | 1.008 | 3.02% |
| Bromine (Br) | 79.90 | 39.94% |
| Nitrogen (N) | 14.01 | 7.00% |
| Oxygen (O) | 16.00 | 8.00% |
Role in Salen-Type Ligand Development
Salen-type ligands are a well-known class of tetradentate Schiff base ligands, typically formed by the condensation of a salicylaldehyde (B1680747) derivative with a diamine. researchgate.netmobt3ath.com These ligands are highly valued in coordination chemistry for their ability to form stable complexes with a wide range of metal ions.
While 3-bromobenzaldehyde oxime is not a traditional precursor for classic Salen ligands, its chemistry is relevant to the broader field of Schiff base ligand design. The core of a Schiff base is the azomethine (-C=N-) group, which is also present in the oxime. researchgate.net The principles used to create Salen-type structures can be adapted to incorporate oxime-based moieties. For example, a molecule like 3-bromobenzaldehyde oxime could be chemically modified to create novel multidentate ligands.
The presence of the bromine atom on the phenyl ring is particularly significant. It acts as an electronic modulator, influencing the electron density of the ligand and, consequently, the properties of the resulting metal complex. asianpubs.org Furthermore, the bromo-substituent can serve as a functional handle for post-synthesis modification, allowing for the construction of more complex, bridged, or polymeric supramolecular structures. asianpubs.org Chemical modifications to the core Salen-type ligand structure are a known strategy to alter or enhance the functions of the resulting complexes. asianpubs.org
Structure-Property Relationships in Oxime-Derived Coordination Compounds
The properties of a coordination compound—such as its geometry, stability, color, and magnetic or electrochemical behavior—are directly linked to the structure of its constituent ligands. mdpi.com Oxime-based ligands like 3-bromobenzaldehyde oxime are particularly versatile due to several key structural features.
The oxime group itself is amphoteric, possessing both a basic nitrogen atom and an acidic hydroxyl group, allowing it to bind to metals in various modes. rsc.org It can coordinate as a neutral molecule or, upon deprotonation of the hydroxyl group, as an anionic ligand. This versatility enables the formation of diverse structural types, including mononuclear, polynuclear, and polymeric complexes. mdpi.com The ability of the oximato group to bridge multiple metal centers is a key factor in the synthesis of materials with interesting magnetic properties, such as single-molecule magnets. mdpi.com
The substituents on the ligand play a critical role in fine-tuning the properties of the final complex. In 3-bromobenzaldehyde oxime, the bromine atom is an electron-withdrawing group. This influences the acidity of the oxime proton and the donor strength of the nitrogen and oxygen atoms, which in turn affects the stability and redox potential of the metal complex. The stereochemistry of the oxime group (E/Z isomerism) and its rotational freedom can lead to different coordination modes and geometries. mdpi.com Studies on other oxime systems have shown that the coordination environment can be tailored by factors such as the pH of the medium and the choice of metal ion, leading to different chelation modes (e.g., N,N- or N,O-donors) and ultimately controlling the properties of the resulting complex. mdpi.com
Crystal Engineering and Supramolecular Architecture of 3 Bromobenzaldehyde Oxime
Solid-State Structural Analysis
A complete analysis of the solid-state structure, including molecular conformation and geometry, is contingent upon data obtained from single-crystal X-ray diffraction.
Conformation and Molecular Geometry in the Crystalline State
Without a solved crystal structure, a definitive description of the conformation and molecular geometry of 3-bromobenzaldehyde (B42254) oxime in the crystalline state cannot be provided. Analysis of isomers, such as (E)-2-bromobenzaldehyde oxime, shows a nearly planar conformation, but these details cannot be extrapolated to the 3-bromo isomer with certainty due to the different electronic and steric influences of the bromine atom's position on the phenyl ring.
Intermolecular Interactions and Self-Assembly
The study of intermolecular forces, which dictates the supramolecular architecture of a crystal, requires precise knowledge of atomic positions and orientations.
Hydrogen Bonding Networks (O-H···N, C-H···O)
While oximes are well-known to form robust hydrogen-bonded dimers via O-H···N interactions, and C-H···O bonds are common in stabilizing crystal packing, the specific network within 3-bromobenzaldehyde oxime has not been documented. Research on other halogenated oximes demonstrates the prevalence of these interactions, but the unique electronic environment of the 3-bromo isomer could lead to different supramolecular synthons.
Competition Between Hydrogen and Halogen Bonding in Crystal Packing
The interplay between strong hydrogen bond donors/acceptors (the oxime group) and a potential halogen bond donor (the bromine atom) creates a competitive environment for directing crystal packing. The final supramolecular architecture is determined by which of these interactions is energetically dominant. Numerous studies on co-crystals of other bromo-oximes explore this competition. However, without the fundamental crystal structure of pure 3-bromobenzaldehyde oxime, an analysis of how these forces compete or cooperate in its self-assembly is not possible.
Aromatic Stacking Interactions (C-H···π)
In derivatives of 3-bromobenzaldehyde, these interactions are instrumental in constructing multidimensional networks. For instance, in the crystal structure of 3,3'-dibromo-1,1'-[butane-1,4-diyldioxybis(nitrilomethylidyne)]dibenzene, a compound synthesized from 3-bromobenzaldehyde, weak intermolecular C-H···π stacking interactions, in conjunction with C-H···O hydrogen bonds, link the molecules into an infinite three-dimensional supramolecular network. asianpubs.org
A similar derivative, 3,3′-Dibromo-1,1′-[(propane-1,3-diyldioxy)bis(nitrilomethylidyne)]dibenzene, also demonstrates the importance of aromatic stacking. Its crystal structure features weak intermolecular π–π stacking interactions between adjacent benzene (B151609) rings. researchgate.net These interactions, characterized by specific intermolecular plane-to-plane distances, contribute to the formation of its infinite three-dimensional network. researchgate.net
Table 1: Aromatic Stacking Interaction Data in a 3-Bromobenzaldehyde Derivative Data for 3,3′-Dibromo-1,1′-[(propane-1,3-diyldioxy)bis(nitrilomethylidyne)]dibenzene
| Interaction Type | Plane-to-Plane Distance (Å) | Axis of Interaction |
|---|---|---|
| π–π Stacking | 3.277 (6) | a axis |
| π–π Stacking | 3.465 (5) | c axis |
Source: researchgate.net
Formation of Supramolecular Assemblies
The self-assembly of 3-bromobenzaldehyde oxime and its analogues into well-defined supramolecular structures is a hierarchical process. It begins with the formation of robust, primary structural motifs, which are then organized into larger, extended architectures by a combination of weaker, directional intermolecular forces.
Hydrogen-Bonded Dimer Formation
A predominant feature in the crystal structure of bromobenzaldehyde oximes is the formation of hydrogen-bonded dimers. This motif is consistently observed in isomers of the title compound. In the crystal structure of (E)-2-Bromobenzaldehyde oxime, for example, molecules are linked in pairs by strong O—H···N hydrogen bonds that form around a center of inversion. iucr.orgiucr.orgresearchgate.net This interaction creates a stable, centrosymmetric hydrogen-bonded dimer, which acts as a fundamental building block for the extended crystal structure. iucr.orgiucr.org The geometry of these hydrogen bonds has been precisely determined through single-crystal X-ray diffraction. iucr.orgresearchgate.net This dimer formation via O—H···N hydrogen bonds is a recurring and predictable synthon in the crystal engineering of related oximes, having also been noted in studies involving (E)-4-bromobenzaldehyde oxime. iucr.orgiucr.org
Table 2: Hydrogen-Bond Geometry for (E)-2-Bromobenzaldehyde Oxime Dimer
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O-H···N | Data not available in snippets | Data not available in snippets | Data not available in snippets | Data not available in snippets |
While the formation of O-H···N hydrogen-bonded dimers is explicitly mentioned iucr.orgiucr.orgresearchgate.net, the precise geometric values were not available in the provided search results.
Construction of One-Dimensional Chains and Three-Dimensional Networks
The primary hydrogen-bonded dimers or individual molecules can be further assembled into more complex architectures through a network of weaker interactions. In the case of an oxime-type polymer derived from the reaction of 3-bromobenzaldehyde, molecules are organized by edge-to-face interactions, resulting in an interlocking herringbone arrangement. asianpubs.org These interactions guide the formation of one-dimensional infinite chains that propagate along the crystallographic b-axis. asianpubs.org
In more complex bisoxime structures derived from 3-bromobenzaldehyde, a combination of interactions leads to three-dimensional networks. In one such structure, weak intermolecular C—H···O bonds link each molecule to four others, which, along with π-π stacking, establishes an infinite 3D network. researchgate.net Similarly, the crystal structure of 3,3'-dibromo-1,1'-[butane-1,4-diyldioxybis(nitrilomethylidyne)]dibenzene is described as an infinite 3D supramolecular network held together by weak intermolecular C-H···O hydrogen bonds and C-H···π stacking interactions. asianpubs.org
Theoretical and Computational Investigations of 3 Bromobenzaldehyde Oxime
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with functionals such as B3LYP and basis sets like 6-311++G(d,p), are standard for investigating substituted benzaldehyde (B42025) oximes. nih.gov These methods provide a detailed picture of the molecule's electronic makeup and its most stable three-dimensional shape.
The electronic structure of a molecule governs its chemical behavior. Key aspects explored through computation include the distribution of electrons and the energies of the molecular orbitals.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrevlett.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. longdom.org For substituted benzaldehyde oximes, the HOMO is typically localized over the aromatic ring and the oxime group, while the LUMO is distributed over the C=N bond and the phenyl ring. nih.gov
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. longdom.org It uses a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a typical MEP map, red indicates areas of high electron density (negative potential), often associated with heteroatoms like oxygen and nitrogen, which are prone to electrophilic attack. Blue indicates areas of low electron density (positive potential), such as the hydrogen atom of the oxime's hydroxyl group, which are susceptible to nucleophilic attack. longdom.orgresearchgate.net This analysis is crucial for predicting sites of intermolecular interactions.
Below is a table of selected bond lengths and angles for the 3-bromobenzaldehyde (B42254) moiety within a related polymer structure, which serves as a reliable approximation for the geometry of 3-Bromobenzaldehyde oxime. asianpubs.org
| Parameter | Value |
|---|---|
| Br1-C3 | 1.896(6) Å |
| O1-N1 | 1.411(6) Å |
| N1-C7 | 1.272(8) Å |
| C1-C7 | 1.458(9) Å |
| C2-C1-C7 | 122.2(6)° |
| C6-C1-C7 | 118.4(6)° |
| O1-N1-C7 | 111.0(5)° |
| N1-C7-C1 | 121.7(6)° |
Electronic Structure Elucidation
Spectroscopic Property Prediction and Validation
A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental measurements. This synergy is a powerful tool for structural confirmation.
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying functional groups. DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis of potential energy distribution (PED) allows for the precise assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsion. researchgate.net
The following table compares experimental IR absorption bands for (Z)-3-Bromobenzaldehyde oxime with the vibrational modes typically assigned to those regions based on computational studies of similar molecules.
| Experimental Frequency (cm⁻¹) asianpubs.org | Vibrational Assignment |
|---|---|
| 3343 | O-H stretching |
| 3065 | Aromatic C-H stretching |
| 1695 | C=N stretching |
| 1566 | Aromatic C=C stretching |
| 1475 | Aromatic C=C stretching |
| 976 | N-O stretching |
| 702 | C-Br stretching |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). nih.govjoaquinbarroso.com Computational predictions of both ¹H and ¹³C NMR chemical shifts for various benzaldehyde oxime derivatives have shown strong linear correlations with experimental data, aiding in the definitive assignment of complex spectra. nih.govresearchgate.net
This table presents a comparison of the experimental ¹H and ¹³C NMR chemical shifts for 3-Bromobenzaldehyde oxime with computationally predicted values for analogous compounds, demonstrating the validation process.
| Nucleus | Experimental Chemical Shift (ppm) iucr.org | Assignment |
|---|---|---|
| ¹H | 11.50 | -OH |
| ¹H | 8.15 | -CH=N |
| ¹H | 7.77 | Ar-H |
| ¹H | 7.61 | Ar-H |
| ¹H | 7.53-7.56 | Ar-H |
| ¹H | 7.32-7.37 | Ar-H |
| ¹³C | 147.4 | -CH=N |
| ¹³C | 135.9 | Ar-C |
| ¹³C | 132.3 | Ar-C |
| ¹³C | 130.8 | Ar-C |
| ¹³C | 129.4 | Ar-C |
| ¹³C | 125.7 | Ar-C |
| ¹³C | 122.5 | Ar-C (C-Br) |
Vibrational (IR) Spectra Simulation
Reactivity and Reaction Mechanism Studies
Computational chemistry provides profound insights into why and how chemical reactions occur. By modeling reaction pathways, chemists can understand the stability of intermediates and the energy required to overcome reaction barriers.
The reactivity of 3-Bromobenzaldehyde oxime is influenced by its electronic properties. The electron-withdrawing nature of the bromine atom at the meta position increases the electrophilicity of the aromatic ring and can influence the reactivity of the oxime functional group. The MEP map identifies the likely sites for nucleophilic and electrophilic attack, with the oxime nitrogen and oxygen being nucleophilic centers and the imine carbon being an electrophilic center.
DFT calculations can be used to model the entire energy profile of a reaction, such as the hydrolysis of the oxime back to the corresponding aldehyde or its conversion to a nitrile. researchgate.net These models calculate the energies of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Such studies on similar oxime systems have elucidated the mechanisms of acid-catalyzed hydrolysis and other transformations, providing a detailed, step-by-step understanding of the bond-breaking and bond-forming processes. researchgate.netrsc.org
Transition State Analysis for Oxime-Related Transformations
The reactivity of 3-Bromobenzaldehyde oxime is centrally defined by transformations such as the Beckmann rearrangement, which converts the oxime into an amide. wikipedia.orgnumberanalytics.com Transition state analysis using computational methods is crucial for understanding the kinetics and mechanism of such reactions. The Beckmann rearrangement is typically acid-catalyzed, involving the protonation of the oxime's hydroxyl group to create a good leaving group (water). organic-chemistry.org
A computational study of the Beckmann rearrangement for simpler oximes, like acetone (B3395972) oxime, has shown that the transition state involves the concerted migration of the group anti-periplanar to the leaving group as the N-O bond cleaves. wikipedia.org For 3-Bromobenzaldehyde oxime, the migrating group would be the 3-bromophenyl substituent. The transition state would feature a three-center, two-electron bond, which is electron-deficient. masterorganicchemistry.com
The presence of the bromine atom at the meta position is expected to influence the stability of this transition state. As an electron-withdrawing group, it would destabilize the developing positive charge on the migrating aryl ring, potentially increasing the activation energy barrier for the rearrangement compared to an unsubstituted benzaldehyde oxime.
A typical computational workflow for this analysis involves:
Geometry Optimization: Finding the minimum energy structures of the reactant (protonated oxime) and the intermediate (iminium ion).
Transition State Search: Locating the first-order saddle point on the potential energy surface that connects the reactant and the intermediate, often using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or dimer methods.
Frequency Calculation: Confirming the nature of the stationary points. The reactant and intermediate should have all real vibrational frequencies, while the transition state must have exactly one imaginary frequency corresponding to the reaction coordinate (the C-C bond breaking and C-N bond forming).
Activation Energy (ΔG‡) Calculation: The difference in Gibbs free energy between the transition state and the reactant determines the reaction rate.
While specific energy values for 3-Bromobenzaldehyde oxime are not prominently published, the established methodologies provide a clear framework for such an investigation.
Elucidation of Reaction Pathways
Computational chemistry is instrumental in mapping the entire reaction pathway for key processes involving 3-Bromobenzaldehyde oxime, primarily its formation and its rearrangement.
Oxime Formation Pathway: The synthesis of 3-Bromobenzaldehyde oxime typically involves the condensation reaction between 3-bromobenzaldehyde and hydroxylamine (B1172632). The reaction proceeds via a two-step mechanism:
Nucleophilic Addition: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This leads to the formation of a tetrahedral hemiaminal intermediate. masterorganicchemistry.com
Dehydration: The hemiaminal intermediate is typically unstable and undergoes acid- or base-catalyzed dehydration, eliminating a water molecule to form the C=N double bond of the oxime. masterorganicchemistry.comresearchgate.net
Beckmann Rearrangement Pathway: The reaction pathway for the Beckmann rearrangement begins with the stable oxime and proceeds to the final amide product. numberanalytics.com
Protonation: An acid catalyst protonates the oxime's oxygen atom. organic-chemistry.orgmasterorganicchemistry.com
Rearrangement/Migration: In the rate-determining step, the 3-bromophenyl group migrates from carbon to nitrogen, displacing a water molecule. This proceeds through the transition state described previously and results in a nitrilium or iminium ion intermediate. wikipedia.orgmasterorganicchemistry.com
Hydration & Tautomerization: A water molecule attacks the electrophilic carbon of the iminium ion. Subsequent deprotonation and tautomerization (keto-enol type isomerization) yield the final, stable N-(3-bromophenyl)formamide. masterorganicchemistry.com
Each step in these pathways can be computationally modeled to provide a detailed understanding of the reaction energetics and the structures of all intermediates and transition states.
Computational Analysis of Intermolecular Interactions (Hydrogen and Halogen Bonding)
In the solid state, the structure and packing of 3-Bromobenzaldehyde oxime are governed by a network of non-covalent intermolecular interactions. Computational analysis is key to understanding the competition and cooperation between hydrogen bonds and halogen bonds. iucr.orgwhiterose.ac.uk
Hydrogen Bonding: The primary hydrogen bond donor is the oxime's hydroxyl group (-OH), and the primary acceptor is the nitrogen atom of a neighboring molecule. This typically leads to the formation of strong, centrosymmetric dimers via a pair of O-H···N interactions. mdpi.com This is a common and dominant motif in the crystal structures of many oximes.
Halogen Bonding: The bromine atom on the benzene (B151609) ring can act as a halogen bond donor. iucr.org Due to the anisotropic distribution of electron density around the covalently bonded bromine atom, a region of positive electrostatic potential (the σ-hole) exists on the outer tip of the bromine, opposite the C-Br bond. rsc.org This positive region can interact favorably with an electron-rich site, such as the oxygen or nitrogen atom of the oxime group of an adjacent molecule (C-Br···O or C-Br···N). mdpi.com Studies on related 5-halogeno-1H-isatin-3-oximes have shown that the oxime functionality can indeed act as a halogen bond acceptor. mdpi.com
Competition and Synergy: A central theme in the crystal engineering of such molecules is the competition between the strong hydrogen bond and the more subtle halogen bond. iucr.orgnih.gov Computational methods, particularly the analysis of molecular electrostatic potential (MEP) surfaces and non-covalent interaction (NCI) plots, can predict and rationalize which interactions will dominate. iucr.org The crystal structure ultimately adopted will depend on the delicate energetic balance between forming strong hydrogen-bonded dimers versus optimizing weaker, but potentially numerous, halogen bonds and other van der Waals forces.
Below is a table of representative intermolecular interactions and their typical geometric parameters, compiled from studies on analogous halogenated oxime compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (D···A) | Typical Angle (C-D···A) | Reference |
| Hydrogen Bond | O-H | N | ~2.80 - 3.10 Å | ~150° - 175° | mdpi.com |
| Halogen Bond | C-Br | N | ~2.84 Å | ~177° | nih.gov |
| Halogen Bond | C-Br | O | ~3.00 - 3.30 Å | ~170° - 178° | mdpi.comresearchgate.net |
This table presents typical values from related structures; specific values for 3-Bromobenzaldehyde oxime would require dedicated crystallographic or computational analysis.
Molecular Dynamics Simulations and Conformational Studies
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational landscape of 3-Bromobenzaldehyde oxime over time. While static quantum calculations provide information on energy minima, MD simulations reveal how the molecule explores its potential energy surface at a given temperature, providing insights into its flexibility and conformational preferences. lincoln.ac.ukdntb.gov.ua
Conformational Isomers: The primary conformational features of 3-Bromobenzaldehyde oxime include:
(E/Z) Isomerism: Stereoisomerism around the C=N double bond is a key feature of oximes. The (E) isomer, where the -OH group is anti to the aryl ring, is generally considered to be the more thermodynamically stable form due to reduced steric hindrance, a finding supported by studies on related substituted benzaldehyde oximes. The (Z) isomer would place the -OH group and the bulky aryl ring on the same side of the double bond.
Bond Rotation: Significant flexibility exists due to rotation around the single bonds, primarily the C-C bond connecting the phenyl ring to the oxime moiety and the C-N-O-H dihedral angle.
MD Simulation Applications: An MD simulation would typically involve placing the molecule in a simulation box, often with a solvent, and solving Newton's equations of motion for every atom over a set period. Such a simulation could be used to:
Explore Conformational Space: By tracking the dihedral angles over time, one can map the accessible conformations and identify the most populated (lowest energy) states.
Analyze Isomerization Barriers: With advanced techniques like metadynamics or umbrella sampling, MD simulations can be used to calculate the free energy barrier for the E/Z isomerization, providing insight into the kinetic stability of each isomer.
Study Solvation Effects: Running simulations in different solvents can reveal how intermolecular interactions with the solvent affect the conformational equilibrium of the molecule.
Simulate Crystal Packing: MD can also be used to model the aggregation and packing of molecules, providing a dynamic view of the formation of the hydrogen- and halogen-bonded networks discussed previously.
While specific MD simulation results for 3-Bromobenzaldehyde oxime are not widely published, the methodology provides a powerful tool for future theoretical investigations into its dynamic behavior and conformational properties. lincoln.ac.uk
Advanced Research Applications and Future Directions for 3 Bromobenzaldehyde Oxime
Utility as Synthetic Intermediates in Complex Molecule Synthesis
The chemical reactivity of 3-bromobenzaldehyde (B42254) oxime makes it a valuable intermediate for the synthesis of complex organic molecules, particularly those containing nitrogen and heterocyclic systems.
3-Bromobenzaldehyde oxime serves as a key starting material for the synthesis of five-membered heterocyclic compounds, most notably isoxazoles. nih.govcore.ac.uk The synthesis proceeds through a 1,3-dipolar cycloaddition reaction. nih.gov In this process, the aldoxime is oxidized in situ to generate a nitrile oxide, which is an unstable but highly reactive intermediate. nih.govcore.ac.uk This nitrile oxide then readily reacts with alkenes or alkynes to form isoxazoline (B3343090) or isoxazole (B147169) rings, respectively. nih.gov The presence of the bromo-substituent on the phenyl ring offers a site for further functionalization, allowing for the creation of a diverse library of substituted heterocyclic compounds.
The general scheme for this reaction involves the oxidation of the aldoxime using reagents like hypervalent iodine compounds, which efficiently produce the necessary nitrile oxide intermediate for the subsequent cycloaddition. core.ac.uk This method is valued for its efficiency and control over the regioselectivity of the final product. core.ac.uk The resulting isoxazole structures are significant as they are found in various pharmaceutical agents and natural products. core.ac.uk
Table 1: Heterocyclic Synthesis via 3-Bromobenzaldehyde Oxime
| Precursor | Intermediate | Reactant | Product Class |
|---|
The oxime functional group is a versatile precursor for various other nitrogen-containing functionalities, making 3-bromobenzaldehyde oxime a useful building block in organic synthesis. researchgate.netthieme-connect.de Two primary transformations are the reduction of the oxime to an amine and the Beckmann rearrangement to form an amide.
Reduction to Amines: The oxime can be reduced to form the corresponding primary amine, (3-bromophenyl)methanamine. This transformation provides a route to an important class of compounds used in the synthesis of pharmaceuticals and other biologically active molecules.
Beckmann Rearrangement: Under acidic conditions, 3-bromobenzaldehyde oxime can undergo a Beckmann rearrangement to yield N-(3-bromophenyl)formamide. This reaction is a powerful tool for converting an oxime into a substituted amide, which is a common functional group in many organic compounds. smolecule.com
These transformations highlight the utility of 3-bromobenzaldehyde oxime as a stable, crystalline intermediate that can be readily converted into other valuable nitrogen-containing compounds. thieme-connect.de
Precursors for Heterocyclic Systems
Integration in Material Science Research
The unique properties of the oxime linkage are being exploited in the field of material science, particularly in the development of novel polymers and functional materials like dyes and pigments.
Oxime linkages are gaining attention in polymer chemistry for their dynamic and reversible nature. rsc.org The formation of an oxime bond from an aldehyde or ketone and a hydroxylamine (B1172632) derivative is a high-yield reaction that can proceed under mild, catalyst-free conditions. rsc.orgmdpi.com This reversibility, which can be triggered by changes in pH or the presence of other small molecules, allows for the creation of "smart" or dynamic-covalent materials. rsc.orgacs.org
While specific research on polymers derived directly from 3-bromobenzaldehyde oxime is not widely reported, the principles of oxime-based polymer chemistry are directly applicable. rsc.org 3-Bromobenzaldehyde oxime could be incorporated into polymer backbones, creating materials that are sensitive to environmental stimuli. rsc.orgacs.org The reversible nature of the oxime bond could be used to construct self-healing polymers, controlled-release drug delivery systems, or recyclable thermosets. rsc.orgmdpi.com The bromo-substituent would also allow for post-polymerization modification, enabling the tuning of the material's properties. nih.gov
Table 2: Potential Applications of Oxime-Based Polymers
| Feature of Oxime Linkage | Potential Polymer Application | Role of 3-Bromobenzaldehyde Oxime |
|---|---|---|
| Reversible Formation | Self-healing materials, Dynamic-covalent networks | Monomer unit for polymer backbone |
| pH-Sensitivity | pH-triggered drug delivery systems | Component of pH-responsive micelles |
3-Bromobenzaldehyde can be used to synthesize ligands that form colored complexes with various transition metals, indicating a potential application for 3-bromobenzaldehyde oxime derivatives in the dye and pigment industry. ijcrt.orgbhu.ac.in For instance, a ligand synthesized from 3-bromobenzaldehyde and benzilmonoximehydrazide has been shown to form stable, colored complexes with metal ions such as Fe(II), Zn(II), Cd(II), and Hg(II). ijcrt.org Another study reported the synthesis of colored complexes of Co(II), Ni(II), and Cu(II) with a ligand derived from m-bromobenzaldehyde, noting their potential use in pigments and dyes due to their crystalline color. bhu.ac.in
The coordination of the metal ion typically occurs through the nitrogen and oxygen atoms of the ligand. ijcrt.orgbhu.ac.in The resulting metal complexes are often thermally stable and possess distinct colors, which are properties essential for pigments. bhu.ac.in The specific color of the complex depends on the metal ion and the coordination geometry.
Table 3: Metal Complexes Derived from 3-Bromobenzaldehyde Ligands and Their Colors
| Ligand Precursor | Metal Ion | Resulting Complex Color |
|---|---|---|
| α-Benzilmonoximehydrazone-m-bromobenzaldehyde | Cobalt (II) | Brown bhu.ac.in |
| α-Benzilmonoximehydrazone-m-bromobenzaldehyde | Nickel (II) | Green bhu.ac.in |
Development of New Polymeric Materials Based on Oxime Scaffolds
Exploration in Catalysis Research
3-Bromobenzaldehyde oxime is also relevant in the field of catalysis, both as a substrate in catalytic transformations and in the context of catalyzed synthesis of oximes themselves. Research has demonstrated the oxidative conversion of aryloximes, including p-bromobenzaldehyde oxime, to their corresponding aldehydes using bromamine-B as an oxidant, catalyzed by ruthenium (III) chloride. jusst.org Such studies are important for developing efficient methods for the deprotection of carbonyl compounds from their oximes. jusst.org The catalyzed reactions were found to be significantly faster than the uncatalyzed ones. jusst.org
Furthermore, catalysts are employed to improve the efficiency and selectivity of the oximation reaction itself. For example, the use of a Preyssler heteropolyacid catalyst (H₁₄[NaP₅W₃₀O₁₁₀]) has been shown to effectively catalyze the formation of Z-oximes from aromatic aldehydes, including 4-bromobenzaldehyde (B125591), in high yields and short reaction times. asianpubs.org Other research has focused on developing convenient and efficient methods for oximation using systems like NH₂OH·HCl/K₂CO₃ in methanol (B129727). researchgate.net These catalytic approaches are crucial for the practical and environmentally friendly synthesis of 3-bromobenzaldehyde oxime and related compounds.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| 3-Bromobenzaldehyde oxime |
| 3-Bromobenzaldehyde |
| Isoxazole |
| Nitrile oxide |
| Isoxazoline |
| (3-bromophenyl)methanamine |
| N-(3-bromophenyl)formamide |
| Benzilmonoximehydrazide |
| Iron (II) |
| Zinc (II) |
| Cadmium (II) |
| Mercury (II) |
| Cobalt (II) |
| Nickel (II) |
| Copper (II) |
| Bromamine-B |
| Ruthenium (III) chloride |
| p-Bromobenzaldehyde oxime |
| Preyssler heteropolyacid |
| 4-Bromobenzaldehyde |
| Potassium carbonate |
| Methanol |
Design of Oxime-Based Catalysts
The intrinsic electronic and structural characteristics of oximes, including 3-bromobenzaldehyde oxime, position them as versatile scaffolds in the design of novel catalysts. The development of oxime-based catalysts is an active area of research, with applications spanning organic synthesis and environmental remediation.
Oximes can be readily synthesized from a wide array of aldehydes and ketones, providing a vast library of potential ligands with varied steric and electronic properties. bohrium.com This accessibility is a significant advantage over other ligand classes, such as phosphines, which often require more complex synthetic routes. bohrium.com
Recent advancements have focused on creating sustainable and efficient catalytic systems. For instance, the electrosynthesis of oximes, which can then be utilized as catalysts or ligands, is gaining traction. rsc.orgacs.org This method often employs earth-abundant metals like zinc and can proceed under ambient conditions, offering a greener alternative to traditional chemical synthesis. rsc.orgacs.org One-pot syntheses where an intermediate like hydroxylamine is generated electrochemically and then reacts with a carbonyl compound are particularly promising. acs.org
The design of chiral catalysts for asymmetric synthesis is a key area of focus. Iridium-based catalysts have shown remarkable success in the asymmetric hydrogenation of oximes to produce chiral hydroxylamines with high enantioselectivity. incatt.nl These catalysts operate via an outer-sphere mechanism, where the protonated oxime substrate interacts with a metal hydride. incatt.nl The choice of solvent and acid co-catalyst is crucial for achieving high stereoselectivity by influencing the E/Z isomerization of the oxime substrate. incatt.nl
Furthermore, supported ionic liquid catalysts functionalized with oxime-related moieties are being explored. researchgate.net These heterogeneous catalysts offer advantages in terms of reusability and separation from the reaction mixture. researchgate.net
Role as Ligands in Metal-Catalyzed Organic Transformations
The oxime functional group is a versatile ligand for transition metals, playing a crucial role in a variety of metal-catalyzed organic transformations. bohrium.com The nitrogen and oxygen atoms of the oxime group can coordinate to a metal center, influencing its catalytic activity and selectivity. rsc.org This coordination can stabilize the metal complex and modulate its electronic properties, which is essential for efficient catalysis. google.com
Oxime ligands, including those derived from 3-bromobenzaldehyde oxime, have been successfully employed in several important cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Oxime-based ligands have been shown to be effective in palladium-catalyzed Suzuki-Miyaura coupling reactions. tandfonline.comresearchgate.net These reactions couple aryl or vinyl halides with boronic acids. The use of oxime ligands can lead to high yields of the cross-coupled products, even in aqueous media. tandfonline.com The stability of oxime ligands under the reaction conditions is a notable advantage over phosphine (B1218219) ligands, which can be prone to oxidation. tandfonline.com
Mizoroki-Heck Reaction: Similar to the Suzuki-Miyaura coupling, oxime ligands have demonstrated efficacy in the palladium-catalyzed Mizoroki-Heck reaction. tandfonline.com This reaction involves the coupling of unsaturated halides with alkenes. Chelating oximes, in particular, can activate aryl iodides and promote the formation of the desired substitution products in high yields. tandfonline.com
Ullmann Condensation: Copper-catalyzed Ullmann-type reactions, which are used to form carbon-nitrogen bonds, have also benefited from the use of oxime ligands. For example, α-benzoin oxime has been shown to promote the coupling of (hetero)aryl halides with various N-nucleophiles, leading to the synthesis of N-arylated compounds in good to excellent yields. nih.gov
Other Reactions: The application of oxime ligands extends to other transformations as well. For instance, they have been used in the LaRock indole (B1671886) annulation and the synthesis of isocoumarins. tandfonline.com
The mechanism of these catalytic cycles often involves the oxime ligand coordinating to the metal center, facilitating the oxidative addition of the halide, and participating in the subsequent transmetalation and reductive elimination steps. The electronic and steric properties of the oxime ligand, which can be tuned by substituents on the aromatic ring (such as the bromo group in 3-bromobenzaldehyde oxime), play a critical role in the efficiency and selectivity of these reactions.
Prospects in Supramolecular Design and Advanced Crystal Engineering
The ability of 3-bromobenzaldehyde oxime to participate in various non-covalent interactions makes it a valuable building block in supramolecular chemistry and crystal engineering. The presence of the bromine atom, the oxime functional group (C=N-OH), and the aromatic ring allows for a range of directional interactions, including hydrogen bonding and halogen bonding.
For instance, the reaction of 3-bromobenzaldehyde with 1,4-bis(aminooxy)butane can lead to the formation of a bisoxime compound, 3,3'-dibromo-1,1'-[butane-1,4-diyldioxybis(nitrilomethylidyne)]dibenzene. asianpubs.org In the crystal structure of this molecule, weak intermolecular C-H···O hydrogen bonds and C-H···π stacking interactions link the molecules into a three-dimensional supramolecular network. asianpubs.org In another instance, the reaction of 3-bromobenzaldehyde with 1,6-bis(aminooxy)hexane unexpectedly yielded an oxime-type polymer. asianpubs.org This highlights the potential for 3-bromobenzaldehyde oxime derivatives to form extended polymeric structures through self-assembly. asianpubs.org
The study of different isomers, such as syn- and anti-4-bromobenzaldehyde oxime, provides further insight into how stereochemistry influences crystal packing. vulcanchem.com The competition and cooperation between different intermolecular forces are crucial in determining the final solid-state structure.
The understanding of these supramolecular assembly patterns, particularly the role of the oxime's hydrogen-bonding capabilities and the influence of substituents, is fundamental for the rational design of new functional materials with desired properties. rsc.org
Emerging Research Avenues in Chemical Biology and Medicinal Chemistry (Focusing on mechanistic studies or probe development, not specific drug applications)
The unique chemical properties of the oxime functional group have led to its exploration in the development of molecular probes for chemical biology and as a tool for mechanistic studies in medicinal chemistry.
Oxime-based fluorescent probes are being designed for the detection and imaging of various biologically relevant species. jst.go.jpnih.gov These probes often operate on a "turn-on" fluorescence mechanism, where the interaction with the target analyte triggers a change in the electronic properties of the fluorophore, leading to an increase in fluorescence intensity. jst.go.jp For example, oxime-based sensors have been developed for the selective detection of arsenate ions in aqueous media and for intracellular imaging. jst.go.jpnih.govresearchgate.net The design of these probes often involves computational methods, such as Density Functional Theory (DFT), to optimize their structure and predict their interaction with the target. jst.go.jpresearchgate.net
The oxime group can also act as a photocage, a photolabile protecting group that can be removed by light irradiation. rsc.org This property is being exploited to create photoactivatable fluorophores for advanced imaging techniques like photoactivated localization microscopy (PALM). rsc.org In this approach, an oxime-caged fluorophore is initially non-fluorescent. Upon exposure to light of a specific wavelength, the oxime is cleaved, restoring the fluorescence of the parent dye. rsc.org This allows for precise spatiotemporal control over fluorescence activation, which is crucial for super-resolution imaging. rsc.org
In the context of medicinal chemistry, understanding the mechanism of action of bioactive compounds is paramount. The oxime functional group can be incorporated into molecules to study their interactions with biological targets. For example, mechanistic studies on the anticancer activity of certain chalcone (B49325) derivatives revealed that the presence of an oxime group was essential for their potent antiproliferative effects. rsc.org The oxime moiety can influence the binding of the molecule to its target, such as tubulin, and can be crucial for its biological activity. rsc.org
Furthermore, computational studies, including DFT calculations, are being employed to elucidate the reaction mechanisms involving oximes. researchgate.net These studies provide valuable insights into the energetics of reaction steps and the role of catalysts, which is essential for the rational design of new probes and therapeutic agents. researchgate.net
Q & A
Basic Questions
Q. What are the standard laboratory protocols for synthesizing 3-Bromobenzaldehyde oxime?
- Methodology : React 3-Bromobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar solvent (e.g., ethanol/water) under reflux. Use a 1.5–2.0 molar excess of NH₂OH·HCl to ensure complete conversion to the oxime. Monitor reaction progress via TLC or FTIR for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and appearance of the oxime C=N peak (~1600–1650 cm⁻¹) .
- Safety : Conduct the reaction in a fume hood, wearing nitrile gloves, lab coat, and safety goggles. Ensure immediate access to eyewash stations and safety showers (per SDS guidelines) .
Q. What safety measures are critical when handling 3-Bromobenzaldehyde oxime?
- PPE : Wear chemical-resistant gloves (e.g., nitrile), lab coat, and goggles. Use a respirator if handling powders to avoid inhalation .
- Emergency Protocols : In case of eye contact, rinse with water for 15 minutes and seek medical attention (S26). For skin exposure, wash thoroughly with soap and water .
- Waste Disposal : Segregate waste in labeled containers and consult institutional guidelines for hazardous chemical disposal .
Q. Which analytical techniques are optimal for characterizing 3-Bromobenzaldehyde oxime?
- NMR : Confirm structure via ¹H/¹³C NMR. The oxime proton (N-OH) typically appears as a broad singlet at δ 8–10 ppm.
- FTIR : Identify C=N (~1600–1650 cm⁻¹) and O-H (~3200–3400 cm⁻¹) stretches.
- GC-FTIR : Resolve isomerization dynamics (e.g., E/Z isomers) using temperature-controlled elution (e.g., 50–100°C) and helium carrier gas (1–2 mL/min) .
Advanced Research Questions
Q. How can reaction yields be optimized for 3-Bromobenzaldehyde oxime derivatives?
- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) for regioselective bromination at the ortho-position of benzaldoximes. Optimize ligand-to-metal ratios (e.g., 1:1 PPh₃:Pd) to suppress side reactions .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates in radical acylation reactions with oxime esters .
Q. How do E/Z isomer ratios impact experimental outcomes, and how can they be controlled?
- Dynamic Interconversion : Monitor isomerization via GC-FTIR with wavenumber-selective detection (e.g., 1600–1650 cm⁻¹ for C=N). Adjust column temperature (e.g., 80°C) to slow interconversion during elution .
- Crystallization : Favor specific isomers by cooling reaction mixtures gradually (e.g., 0.5°C/min) to induce selective crystal formation .
Q. What strategies are effective for evaluating the biological activity of 3-Bromobenzaldehyde oxime derivatives?
- Antimicrobial Assays : Test fungicidal activity using agar dilution methods (e.g., Candida albicans cultures) at concentrations of 50–200 µg/mL. Compare inhibition zones to control compounds like ketoconazole .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HeLa) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate statistical significance via ANOVA .
Q. How can mechanistic contradictions in oxime reactivity be resolved?
- Radical Pathways : For NHC-catalyzed reactions, use EPR spectroscopy to detect radical intermediates (e.g., ketyl radicals). Correlate spin densities with DFT-calculated transition states .
- Hydrogen Bonding Analysis : Perform X-ray crystallography or computational modeling (e.g., Gaussian) to identify H-bond networks affecting reaction energy profiles .
Q. How should researchers address discrepancies in toxicity data for oxime derivatives?
- Data Reconciliation : Apply AEGL-1 derivation principles (e.g., uncertainty factors of 3–5 for interspecies variability) when extrapolating phosgene oxime toxicity data to structurally similar compounds. Validate with in vitro assays (e.g., zebrafish embryo toxicity tests) .
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological biases (e.g., inconsistent exposure durations) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
